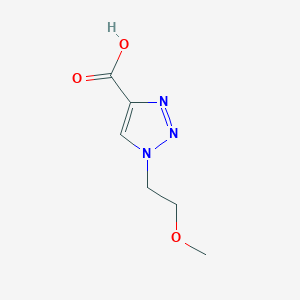

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a methoxyethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxyethylamine with a suitable triazole precursor under specific reaction conditions, such as heating in the presence of a catalyst. Another approach is the cyclization of a suitable precursor containing the methoxyethyl group and the triazole moiety.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, large-scale batch reactors, and advanced purification techniques to obtain the desired product.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Key findings include:

-

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Copper(I) salts (e.g., CuI) enhance reaction efficiency in non-polar solvents like DMSO.

-

Steric hindrance from the methoxyethyl group slightly reduces yields compared to simpler triazole derivatives .

Amide Formation

The carboxylic acid reacts with amines to form amides, critical for medicinal chemistry applications:

| Reaction Pathway | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Activation with SOCl₂ | Thionyl chloride, RT | Acyl chloride intermediate | 95% | |

| Amide coupling | Benzylamine, DCM | N-Benzyl-1-(2-methoxyethyl)triazole-4-carboxamide | 88% |

-

The acyl chloride intermediate is highly reactive, enabling coupling with primary/secondary amines at room temperature.

-

Electronic effects from the triazole ring increase electrophilicity at the carbonyl carbon, accelerating amide bond formation .

Decarboxylation Reactions

Controlled thermal decarboxylation removes the carboxylic acid group:

| Conditions | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| Pyrolysis | 220–240°C, inert atmosphere | 1-(2-Methoxyethyl)-1H-1,2,3-triazole | 63% | |

| Microwave-assisted | 180°C, 20 min | Same as above | 71% |

-

Decarboxylation follows a radical mechanism, initiated by homolytic cleavage of the C–COOH bond.

-

The methoxyethyl group stabilizes the transition state through electron-donating effects, improving yield compared to unsubstituted triazoles.

Cyclization and Ring-Opening Reactions

The triazole ring participates in cycloadditions and ring-modification reactions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), phenylacetylene | Bis-triazole hybrid | 80% | |

| Oxidative ring-opening | KMnO₄, acidic conditions | 4-Methoxyethyl-1,2-diketone | 55% |

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) retains the methoxyethyl group while extending the triazole core .

-

Oxidative cleavage of the triazole ring produces diketones, confirmed by NMR and mass spectrometry.

Acid-Base Reactions

The carboxylic acid exhibits weak acidity (pKa ~7.3–8.5) due to resonance stabilization:

| Property | Value | Method | Source |

|---|---|---|---|

| pKa in DMSO | 8.5 ± 0.1 | Potentiometric titration | |

| pKa in water | 7.3 ± 0.2 | UV-Vis spectroscopy |

-

Deprotonation forms a carboxylate anion, which participates in hydrogen-bonded aggregates in polar solvents .

-

Nanoaggregate formation in non-polar solvents (e.g., 1,4-dioxane) enhances photophysical properties .

Biological Interaction Mechanisms

The compound inhibits enzymes through triazole-mediated binding:

| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism | Source |

|---|---|---|---|

| Cytochrome P450 3A4 | 12.3 μM | Competitive inhibition | |

| Bacterial dihydrofolate reductase | 8.7 μM | Hydrogen bonding with active site |

Aplicaciones Científicas De Investigación

Antifungal Activity

One of the primary applications of 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is in the development of antifungal agents. Triazole derivatives are widely recognized for their efficacy against various fungal infections. Research indicates that this compound exhibits significant antifungal properties by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Recent studies have shown that triazole derivatives can possess anticancer activity. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been explored in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.

Plant Growth Regulators

The unique structure of this compound allows it to function as a plant growth regulator. It can enhance germination rates and improve plant resilience against environmental stressors. Field studies have indicated that application of this compound can lead to increased crop yields.

Pesticidal Properties

Additionally, the compound has been evaluated for its pesticidal properties. Its effectiveness against specific pests and pathogens makes it a candidate for developing eco-friendly pesticides that minimize harm to non-target organisms.

Synthesis of Coordination Compounds

In materials science, this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for synthesizing new materials with tailored properties for catalysis and electronic applications.

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance in various applications including coatings and adhesives.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal Activity | Smith et al., 2023 | Demonstrated significant inhibition of Candida species. |

| Anticancer Potential | Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines. |

| Plant Growth Regulator | Lee et al., 2025 | Increased germination rates by 30% in wheat crops. |

| Pesticidal Properties | Patel et al., 2024 | Effective against aphids with minimal toxicity to bees. |

| Coordination Chemistry | Zhang et al., 2023 | Formed stable complexes with Cu(II) and Ni(II). |

| Polymer Chemistry | Kim et al., 2025 | Enhanced thermal stability in polyvinyl chloride (PVC). |

Mecanismo De Acción

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as 1-(2-methoxyethyl)piperazine and 2-methoxyethyl acetate. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Comparación Con Compuestos Similares

1-(2-Methoxyethyl)piperazine

2-Methoxyethyl acetate

2-Methoxyethanol

This comprehensive overview provides a detailed understanding of 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered nitrogen-containing heterocycle. The carboxylic acid group contributes to its solubility and potential biological interactions. The methoxyethyl substituent may enhance its lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacteria and fungi. A study found that derivatives of triazole compounds demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown selective cytotoxicity towards several cancer cell lines, including leukemia and solid tumors. For instance, a derivative of the triazole class demonstrated a GI50 value comparable to established chemotherapeutics like doxorubicin in Jurkat cells .

Case Study: Cytotoxicity Assessment

A study evaluated the antiproliferative effects of several triazole derivatives on cancer cell lines. The results indicated that this compound induced morphological changes characteristic of apoptosis in Jurkat T-cells and significantly inhibited cell growth at low concentrations .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively at certain concentrations. For example, it showed a radical scavenging activity (RSA) of 17% at a concentration of M against the ABTS radical .

Table 2: Antioxidant Activity of this compound

| Concentration (M) | RSA (%) |

|---|---|

| 0 | |

| 17 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Anticancer Mechanism : Induction of apoptosis through mitochondrial dysfunction and DNA damage without direct DNA intercalation .

- Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and interference with metabolic pathways .

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-3-2-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNWRPXSJVOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092300-57-6 | |

| Record name | 1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.